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Compound of Interest

Compound Name: Ethyl 2-(3-fluorophenyl)acetate

Cat. No.: B1589029 Get Quote

An In-depth Technical Guide to Ethyl 2-(3-
fluorophenyl)acetate
This technical guide provides a comprehensive overview of Ethyl 2-(3-fluorophenyl)acetate, a

key intermediate in the synthesis of pharmaceuticals and a valuable building block in organic

chemistry.[1] This document is intended for researchers, scientists, and drug development

professionals, offering detailed information on its molecular structure, physicochemical

properties, synthesis, and its role in the development of active pharmaceutical ingredients

(APIs), particularly those targeting neurological and psychiatric disorders.[1]

Molecular Structure and Formula
Ethyl 2-(3-fluorophenyl)acetate is an organic compound characterized by an ethyl ester

functional group attached to a phenylacetic acid backbone, with a fluorine atom substituted at

the meta-position of the phenyl ring.

Molecular Formula: C₁₀H₁₁FO₂[1][2][3]

Molecular Structure:

Synonyms:

ethyl 3-fluorophenylacetate[2]
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(3-Fluorophenyl)acetic acid ethyl ester[2]

Benzeneacetic acid, 3-fluoro-, ethyl ester[2]

Physicochemical Properties
A summary of the key quantitative data for Ethyl 2-(3-fluorophenyl)acetate is presented in the

table below for easy reference and comparison.

Property Value Source(s)

CAS Number 587-47-3 [1][2][3]

Molecular Weight 182.19 g/mol [1][2][3]

Appearance Liquid [2]

Boiling Point 126-129 °C (at 28 Torr) [3]

223.97 °C (at 760 mmHg) [1]

Density (Predicted) 1.118 ± 0.06 g/cm³ [3]

Purity Typically ≥97% [2]

Storage Conditions
Room temperature, sealed in a

dry environment
[3]

Experimental Protocols
Synthesis via Fischer Esterification
A common and efficient method for the synthesis of Ethyl 2-(3-fluorophenyl)acetate is the

Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of a strong acid

catalyst. This reversible reaction is typically driven to completion by using an excess of the

alcohol and removing the water formed during the reaction.

Reaction:

(3-Fluorophenyl)acetic acid + Ethanol ⇌ Ethyl 2-(3-fluorophenyl)acetate + Water
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Materials:

3-Fluorophenylacetic acid

Absolute Ethanol (used in excess, also as solvent)

Concentrated Sulfuric Acid (catalyst)

Sodium Bicarbonate (saturated aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Dichloromethane or Diethyl Ether (for extraction)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3-fluorophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar

equivalents).

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to

the stirred solution.

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4

hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up:

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess ethanol under reduced pressure using a rotary evaporator.

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

Transfer the organic solution to a separatory funnel and wash it sequentially with water, a

saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with
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brine.

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium

sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude Ethyl 2-(3-fluorophenyl)acetate.

Purification: The crude product can be further purified by vacuum distillation to yield the final

product as a clear liquid.

Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis of Ethyl 2-(3-
fluorophenyl)acetate via Fischer Esterification.

Reactants:
3-Fluorophenylacetic Acid

Ethanol (excess)
Sulfuric Acid (catalyst)

Reflux Reaction Aqueous Work-up
(Neutralization & Washing) Drying of Organic Phase Solvent Evaporation Vacuum Distillation Pure Ethyl 2-(3-fluorophenyl)acetate

Click to download full resolution via product page

Caption: Synthesis workflow for Ethyl 2-(3-fluorophenyl)acetate.

Spectroscopic Characterization Data
While specific experimental spectra for Ethyl 2-(3-fluorophenyl)acetate were not found in the

conducted search, the expected spectral characteristics can be inferred from the functional

groups present in the molecule. Researchers should verify the identity and purity of the

synthesized compound using standard analytical techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl

group (a triplet around 1.2 ppm for the -CH₃ and a quartet around 4.1 ppm for the -OCH₂-), a

singlet for the benzylic protons (-CH₂-) around 3.6 ppm, and a complex multiplet pattern in

the aromatic region (around 6.9-7.4 ppm) due to the protons on the fluorophenyl ring.

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the

ester (around 170 ppm), the carbons of the aromatic ring (with C-F coupling), and the
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carbons of the ethyl group.

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for

the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other

significant peaks will include C-O stretching vibrations and absorptions characteristic of the

aromatic ring.

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z =

182.19. Common fragmentation patterns for ethyl esters would include the loss of the ethoxy

group (-OCH₂CH₃) or the entire ester group.

Applications in Drug Discovery and Development
Ethyl 2-(3-fluorophenyl)acetate serves as a crucial intermediate in the synthesis of more

complex molecules with potential therapeutic applications.[1] The presence of the fluorophenyl

group is of particular interest in medicinal chemistry as fluorine substitution can significantly

modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

[1]

This compound is a precursor for the synthesis of various active pharmaceutical ingredients

(APIs), including those being investigated for neurological and psychiatric conditions such as

anxiety and depression.[1] The ester functionality provides a versatile handle for further

chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds

during the drug discovery process.[1] For instance, related N-(3-fluorophenyl) amides have

been explored as kinase inhibitors, highlighting a potential avenue for the derivatization of

Ethyl 2-(3-fluorophenyl)acetate.

The logical relationship for its role as a building block in drug discovery is depicted below.
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Caption: Role as a building block in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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